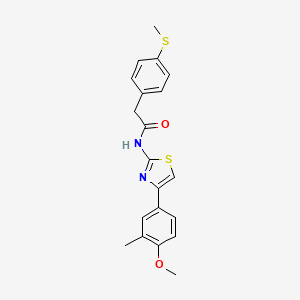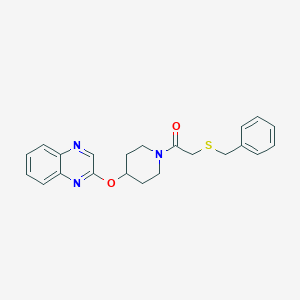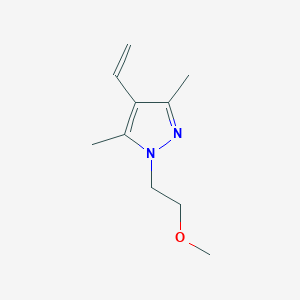
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTAT and is a thiazolidine derivative. The molecular formula of BTAT is C22H18N2O2S2, and it has a molecular weight of 418.52 g/mol.
Mecanismo De Acción
The mechanism of action of BTAT is not yet fully understood. However, studies have shown that BTAT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, BTAT has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
BTAT has been shown to have various biochemical and physiological effects. Studies have shown that BTAT can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways. Additionally, BTAT has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTAT in lab experiments is its ease of synthesis. Additionally, BTAT has been shown to have potent anti-cancer activity, making it an attractive compound for use in cancer research. However, one of the limitations of using BTAT is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving BTAT. One potential direction is to further investigate the mechanism of action of BTAT and its effects on various signaling pathways. Additionally, studies could be carried out to investigate the potential of BTAT as an anti-inflammatory agent. Finally, research could be carried out to investigate the potential of BTAT as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a thiazolidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of BTAT is a straightforward process, and it has been shown to have potent anti-cancer activity. Further research is needed to fully understand the mechanism of action of BTAT and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of BTAT involves the reaction of o-toluidine with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with benzaldehyde to form the final product, BTAT. The synthesis of BTAT is a straightforward process and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
BTAT has potential applications in various fields of scientific research. One of the primary applications of BTAT is in the field of medicinal chemistry, where it is being studied for its potential as an anti-cancer agent. Studies have shown that BTAT has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-7-5-6-10-15(13)20-17(22)12-21-18(23)16(25-19(21)24)11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVTXCUOKGFSMD-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)

![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)




![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)

